Cas no 2098032-20-1 (2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride)
![2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride structure](https://www.kuujia.com/scimg/cas/2098032-20-1x500.png)
2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride
- 2-pyridin-3-yl-2,7-diazaspiro[4.4]nonan-3-one;dihydrochloride
- 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride
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- Inchi: 1S/C12H15N3O.2ClH/c16-11-6-12(3-5-14-8-12)9-15(11)10-2-1-4-13-7-10;;/h1-2,4,7,14H,3,5-6,8-9H2;2*1H
- InChI Key: NZGIHKIWTBASHZ-UHFFFAOYSA-N
- SMILES: Cl.Cl.O=C1CC2(CNCC2)CN1C1C=NC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 294
- Topological Polar Surface Area: 45.2
2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P184601-100mg |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 100mg |
$ 160.00 | 2022-06-03 | ||
TRC | P184601-1g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 1g |
$ 955.00 | 2022-06-03 | ||
Life Chemicals | F2167-8380-0.25g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 95%+ | 0.25g |
$601.0 | 2023-09-06 | |
Life Chemicals | F2167-8380-1g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 95%+ | 1g |
$667.0 | 2023-09-06 | |
Life Chemicals | F2167-8380-0.5g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 95%+ | 0.5g |
$633.0 | 2023-09-06 | |
Life Chemicals | F2167-8380-2.5g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 95%+ | 2.5g |
$1334.0 | 2023-09-06 | |
Life Chemicals | F2167-8380-5g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 95%+ | 5g |
$2001.0 | 2023-09-06 | |
Life Chemicals | F2167-8380-10g |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 95%+ | 10g |
$2801.0 | 2023-09-06 | |
TRC | P184601-500mg |
2-(pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride |
2098032-20-1 | 500mg |
$ 615.00 | 2022-06-03 |
2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride Related Literature
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Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
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Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
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Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211
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5. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
Additional information on 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride
Introduction to 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride (CAS No. 2098032-20-1)
2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride (CAS No. 2098032-20-1) is a structurally unique compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its distinctive spirocyclic and heterocyclic framework. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest for potential therapeutic applications.
The molecular structure of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride features a spirocyclic core composed of a nine-membered ring system that is linked by a nitrogen atom, creating a rigid scaffold that may contribute to its stability and binding affinity. The presence of a pyridinyl substituent at the 3-position of the pyridine ring introduces additional functionality, enabling various interactions with biological targets. The dihydrochloride salt form enhances the compound's solubility in aqueous solutions, facilitating its use in in vitro and in vivo studies.
Recent advancements in drug discovery have highlighted the importance of spirocyclic compounds due to their ability to mimic natural product scaffolds and exhibit high binding affinity. The spirocyclic system in 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride provides a rigid template that can be fine-tuned to interact with specific biological targets, such as enzymes and receptors. This structural motif has been shown to enhance pharmacokinetic properties, including improved bioavailability and reduced metabolic clearance.
The pyridinyl group in the molecule serves as a key pharmacophore, capable of forming hydrogen bonds and hydrophobic interactions with biological targets. This feature has been exploited in the design of small-molecule inhibitors and activators for various therapeutic indications. The nitrogen atoms within the spirocyclic ring further contribute to the compound's versatility by allowing for multiple points of interaction with biological systems.
In the context of medicinal chemistry, 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride represents an innovative approach to developing novel therapeutics. Its unique structural features make it a valuable scaffold for further derivatization and optimization. Researchers have been exploring its potential in several therapeutic areas, including oncology, inflammation, and central nervous system disorders.
One of the most compelling aspects of this compound is its potential as an inhibitor of kinases and other enzymes involved in signal transduction pathways. Kinases play a critical role in numerous cellular processes, making them attractive targets for drug development. Preliminary studies have suggested that derivatives of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride may exhibit inhibitory activity against specific kinases, potentially leading to the development of new antineoplastic agents.
Additionally, the compound's ability to modulate neurotransmitter receptors has been investigated in preclinical models. The pyridine moiety is known to interact with various receptor subtypes, suggesting that this compound may have applications in treating neurological disorders such as depression and anxiety. Further research is needed to fully elucidate its mechanism of action and therapeutic potential.
The synthesis of 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride presents unique challenges due to its complex spirocyclic structure. However, recent advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to construct the spirocyclic core with high enantioselectivity.
The dihydrochloride salt form of the compound enhances its pharmacological properties by improving solubility and stability. This formulation makes it more suitable for pharmaceutical applications, including oral administration and intravenous delivery. The salt form also facilitates purification and handling during drug development processes.
In conclusion, 2-(Pyridin-3-yl)-2,7-diazaspiro[4.4]nonan-3-one dihydrochloride (CAS No. 2098032-20-1) is a structurally intriguing compound with significant potential in pharmaceutical research. Its unique spirocyclic framework combined with functional groups such as the pyridinyl moiety makes it a versatile scaffold for developing novel therapeutics targeting various diseases. Ongoing research efforts are focused on optimizing its biological activity and exploring new applications in medicine.
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